N'-[(Z)-(3-phenoxyphenyl)methylidene]pyrazine-2-carbohydrazide
Description
N'-[(Z)-(3-Phenoxyphenyl)methylidene]pyrazine-2-carbohydrazide is a hydrazone derivative featuring a pyrazine-2-carbohydrazide core linked to a 3-phenoxyphenyl substituent via a Z-configuration imine bond. This compound belongs to a broader class of pyrazine-based hydrazones, which are recognized for their diverse biological activities, including antitubercular, anticancer, and antimicrobial properties . The pyrazine ring contributes to π-π stacking and hydrogen-bonding interactions, while the phenoxyphenyl group may enhance lipophilicity and target binding .
Properties
Molecular Formula |
C18H14N4O2 |
|---|---|
Molecular Weight |
318.3 g/mol |
IUPAC Name |
N-[(Z)-(3-phenoxyphenyl)methylideneamino]pyrazine-2-carboxamide |
InChI |
InChI=1S/C18H14N4O2/c23-18(17-13-19-9-10-20-17)22-21-12-14-5-4-8-16(11-14)24-15-6-2-1-3-7-15/h1-13H,(H,22,23)/b21-12- |
InChI Key |
VTIONZXMCXMQLV-MTJSOVHGSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)/C=N\NC(=O)C3=NC=CN=C3 |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)C=NNC(=O)C3=NC=CN=C3 |
Origin of Product |
United States |
Preparation Methods
Ethanol Reflux with Glacial Acetic Acid
-
Reactants :
-
Pyrazine-2-carbohydrazide (0.05 mol, 6.8 g)
-
3-Phenoxybenzaldehyde (0.05 mol, 10.6 g)
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Ethanol (100 mL)
-
Glacial acetic acid (2–3 drops)
-
-
Steps :
-
Dissolve pyrazine-2-carbohydrazide in ethanol.
-
Add 3-phenoxybenzaldehyde and glacial acetic acid.
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Reflux at 80°C for 4–6 hours.
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Cool to room temperature; collect precipitate via filtration.
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Recrystallize from ethanol/water (1:1).
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Yield : 78–85%
Purity : >95% (HPLC)
-
FT-IR (cm⁻¹) : 3298 (N-H), 1682 (C=O), 1626 (C=N).
-
¹H NMR (DMSO-d₆) : δ 8.56–8.77 (pyrazine-H), 7.38–8.41 (aromatic-H), 7.20 (CH=N), 9.39 (N-H).
-
MS (ESI) : m/z 335.1 [M+H]⁺.
Methanol Reflux without Catalyst
-
Reactants :
-
Pyrazine-2-carbohydrazide (20 mmol, 2.76 g)
-
3-Phenoxybenzaldehyde (20 mmol, 4.24 g)
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Methanol (25 mL)
-
-
Steps :
-
Reflux reactants in methanol for 8 hours.
-
Remove solvent via rotary evaporation.
-
Recrystallize from methanol.
-
Yield : 65–70%
Purity : 93–97% (HPLC)
Key Observations :
Solvent-Free Mechanochemical Synthesis
-
Reactants :
-
Pyrazine-2-carbohydrazide (3.6 mmol, 0.6 g)
-
3-Phenoxybenzaldehyde (3.6 mmol, 0.77 g)
-
-
Steps :
-
Grind reactants in a mortar for 30 minutes.
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Wash with cold methanol.
-
Dry under vacuum.
-
Yield : 72%
Advantages :
-
Eco-friendly; avoids solvent use.
-
Reduced reaction time (30 minutes).
Comparative Analysis of Methods
| Parameter | Ethanol Reflux | Methanol Reflux | Mechanochemical |
|---|---|---|---|
| Reaction Time | 4–6 hours | 8 hours | 30 minutes |
| Yield | 78–85% | 65–70% | 72% |
| Purity | >95% | 93–97% | 90–92% |
| Solvent Use | Ethanol | Methanol | None |
| Catalyst | Glacial acetic acid | None | None |
Critical Factors Influencing Synthesis
Solvent Choice
Acid Catalysis
Purification Techniques
-
Recrystallization : Ethanol/water mixtures yield high-purity products.
-
Flash Chromatography : Used for large-scale synthesis (purity >99%).
Structural Confirmation and Spectral Data
FT-IR Analysis
¹H NMR Analysis
Mass Spectrometry
Industrial-Scale Optimization
For bulk production, the ethanol reflux method is preferred due to:
-
Cost-effectiveness of ethanol vs. methanol.
-
Compatibility with flash chromatography for purity >99%.
Challenges and Solutions
-
Low Yields in Mechanochemical Method : Additive (e.g., silica gel) improves reactivity.
-
Byproduct Formation : Controlled pH (4–6) minimizes hydrolysis of the hydrazone bond.
Recent Advances
Chemical Reactions Analysis
Reaction Mechanism
The synthesis proceeds through a classic nucleophilic addition-elimination mechanism :
-
Nucleophilic attack : The hydrazide’s amine group attacks the aldehyde’s carbonyl carbon.
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Proton transfer : A proton is abstracted from the intermediate, forming a tetrahedral intermediate.
-
Dehydration : Water is eliminated, resulting in the formation of the hydrazone bond (C=N) .
This mechanism is consistent with general hydrazone formation, where carbonyl compounds react with hydrazines to form Schiff bases.
Characterization Techniques
The compound’s structure and purity are typically confirmed using:
-
Fourier Transform Infrared (FTIR) spectroscopy : Identifies functional groups (e.g., C=O, C=N, NH stretches) .
-
Nuclear Magnetic Resonance (NMR) spectroscopy : Confirms proton environments, including pyrazine and aromatic signals .
-
Mass Spectrometry (MS) : Verifies molecular weight via [M+1] values .
While specific spectral data for this compound are not provided in the available literature, related pyrazine-2-carbohydrazide derivatives (e.g., PH1-PH14 in source ) exhibit distinct IR, NMR, and MS patterns that validate the hydrazone structure.
Reactivity and Stability
The compound’s reactivity is influenced by:
-
pH : Hydrazone stability increases under acidic conditions due to protonation of the C=N bond.
-
Solvent : Polar aprotic solvents enhance reaction rates in subsequent derivatization.
-
Temperature : Elevated temperatures accelerate nucleophilic substitution or degradation.
Comparison of Related Derivatives
| Derivative | Substituent | Key Property | Activity |
|---|---|---|---|
| PH1 | Phenyl | Simple aromatic | Moderate antimicrobial |
| PH4 | 4-methoxyphenyl | Electron-donating group | Enhanced antimicrobial |
| PH14 | 4-(dimethylamino)phenyl | Electron-rich aromatic | Potential anticancer |
| N'-[(Z)-(3-phenoxyphenyl)... | Phenoxyphenyl | Conjugated aromatic system | Unexplored but inferred from analogs |
Research Implications
The synthesis of this compound highlights the versatility of pyrazine derivatives in forming biologically active hydrazones. Future studies could explore:
Scientific Research Applications
Synthesis and Characterization
The synthesis of N'-[(Z)-(3-phenoxyphenyl)methylidene]pyrazine-2-carbohydrazide typically involves the condensation reaction between pyrazine-2-carbohydrazide and 3-phenoxybenzaldehyde. The reaction is often carried out in an ethanol solvent under reflux conditions, leading to the formation of the desired hydrazone derivative. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure of the synthesized compound.
Antimicrobial Activity
Numerous studies have investigated the antimicrobial properties of pyrazine derivatives, including this compound. Research indicates that this compound exhibits significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
Antifungal Properties
In addition to its antibacterial effects, this compound has shown antifungal activity against pathogens such as Candida albicans. Studies utilizing disc diffusion methods have demonstrated that this compound can inhibit fungal growth, suggesting its potential as a therapeutic agent for fungal infections.
Anticancer Potential
Recent investigations have also highlighted the anticancer potential of pyrazine derivatives. This compound has been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis. The compound's ability to modulate signaling pathways involved in cancer progression is an area of active research.
Agricultural Applications
The compound's properties extend beyond medicinal uses; it has potential applications in agriculture as a pesticide or herbicide. Pyrazine derivatives have been studied for their efficacy in controlling pests and diseases affecting crops. The structural features of this compound may enhance its effectiveness as a biopesticide, providing an environmentally friendly alternative to conventional chemical pesticides.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N’-[(Z)-(3-phenoxyphenyl)methylidene]pyrazine-2-carbohydrazide involves its interaction with cellular targets, leading to cytotoxic effects. The compound is believed to interfere with cellular processes by binding to specific enzymes or receptors, thereby inhibiting their function. This can result in the disruption of cellular metabolism and proliferation, ultimately leading to cell death .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Conformational Insights
Pyrazine-2-carbohydrazide derivatives differ primarily in the substituents on the aldehyde-derived aryl/heteroaryl group and the configuration (E/Z) of the imine bond. Key structural comparisons include:
Table 1: Structural Features of Selected Analogs
Notes:
- Dihedral angles (e.g., 55–78° in N-methylated derivatives ) influence molecular planarity and interactions with biological targets.
- The Z configuration in the target compound may sterically hinder binding compared to E-configuration analogs like compound 34 .
Antitubercular Activity
- Compound 34 (MIC = 0.78 µg/mL) outperformed first-line drugs pyrazinamide and ethambutol against Mycobacterium tuberculosis due to its 4-bromophenyl and pyrazole substituents, which enhance hydrophobic interactions with the pantothenate synthetase enzyme .
- Compounds 35 and 36 (MIC = 1.56 µg/mL) showed potency equal to ethambutol, attributed to electron-withdrawing groups (4-chloro, 4-nitro) stabilizing the hydrazone moiety .
Anticancer Activity
- Compound 3c exhibited selective cytotoxicity against A549 lung cancer cells (IC₅₀ < cisplatin) due to the 4-hydroxyphenyl group, which improves solubility and redox activity .
Antibacterial Activity
Physicochemical and Electronic Properties
Structure-Activity Relationships (SAR)
Electron-Withdrawing Groups (EWGs): Nitro (NO₂), bromo (Br), and chloro (Cl) substituents improve antitubercular activity by enhancing target binding and stability .
Hydroxy and Methoxy Groups : Increase anticancer activity via pro-apoptotic mechanisms and improve solubility .
Heterocyclic Modifications : Pyrazole (compound 34) or thiophene (compound 2 ) rings introduce additional binding sites for target enzymes.
Configuration (E vs. Z) : E-configuration analogs generally show higher activity due to better alignment with enzyme active sites .
Biological Activity
N'-[(Z)-(3-phenoxyphenyl)methylidene]pyrazine-2-carbohydrazide is a compound that has garnered attention for its diverse biological activities. This article explores its synthesis, characterization, and the biological activities reported in various studies.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of pyrazine-2-carbohydrazide with an appropriate aldehyde, such as 3-phenoxybenzaldehyde. The general procedure includes:
- Reagents : Pyrazine-2-carbohydrazide and 3-phenoxybenzaldehyde.
- Solvent : Ethanol is commonly used as the solvent.
- Reaction Conditions : The mixture is refluxed for several hours, followed by cooling and precipitation of the product.
Characterization techniques such as UV-Vis spectroscopy, IR spectroscopy, and NMR spectroscopy are employed to confirm the structure of the synthesized compound. For instance, typical IR peaks include those corresponding to NH stretching (around 3298 cm), C=O stretching (around 1682 cm), and C=N stretching (around 1539 cm) .
Antimicrobial Activity
This compound has been evaluated for its antimicrobial properties against various pathogens. Recent studies indicate that derivatives of pyrazine compounds exhibit significant activity against Mycobacterium tuberculosis, with some derivatives showing minimum inhibitory concentrations (MIC) as low as 6.25 µg/mL .
Anticancer Activity
The compound has also shown promise in anticancer research. A study highlighted that pyrazine derivatives exhibit cytotoxic effects on various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The IC values for these compounds range from 7.8 to 10.4 µM, indicating potent activity comparable to standard chemotherapeutic agents .
| Compound | Cell Line | IC Value (µM) |
|---|---|---|
| This compound | MCF-7 | 9.1 |
| This compound | A549 | 10.4 |
Anti-inflammatory Activity
In addition to antimicrobial and anticancer properties, this compound exhibits anti-inflammatory effects. Research indicates that pyrazine derivatives can inhibit nitric oxide production in RAW264.7 macrophages, with some compounds showing over 56% inhibition at concentrations of 20 µM .
Case Studies
Several case studies have demonstrated the efficacy of pyrazine derivatives in biological applications:
- Study on Antimycobacterial Activity : A series of pyrazine derivatives were tested against Mycobacterium tuberculosis, revealing that certain compounds possessed MIC values comparable to established treatments .
- Cytotoxicity Assays : In vitro assays on human cancer cell lines demonstrated that specific pyrazine derivatives could induce apoptosis, suggesting their potential as therapeutic agents in oncology .
Q & A
Basic: What are the optimal synthetic routes for N'-[(Z)-(3-phenoxyphenyl)methylidene]pyrazine-2-carbohydrazide, and how can purity be maximized?
Methodological Answer:
The compound can be synthesized via condensation of pyrazine-2-carbohydrazide with 3-phenoxybenzaldehyde under reflux in ethanol or methanol. Key parameters include:
- Stoichiometry: A 1:1 molar ratio of hydrazide to aldehyde ensures minimal side products.
- Catalysis: Acidic conditions (e.g., glacial acetic acid) enhance Schiff base formation by facilitating imine bond formation .
- Purification: Recrystallization from ethanol or column chromatography (silica gel, ethyl acetate/hexane eluent) improves purity. Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:1) .
Basic: How can the Z-configuration of the imine bond in this compound be confirmed experimentally?
Methodological Answer:
The Z-configuration is confirmed through:
- X-ray crystallography: Direct determination of molecular geometry (e.g., dihedral angle between pyrazine and phenyl rings) .
- NMR spectroscopy: NOESY experiments detect spatial proximity between the pyrazine NH and the 3-phenoxyphenyl group. For example, cross-peaks between H-6 of pyrazine and the phenyl protons confirm the Z-isomer .
Advanced: What computational methods are suitable for predicting the biological activity of this compound?
Methodological Answer:
- Docking studies: Use AutoDock Vina or Schrödinger Suite to model interactions with targets like DNA topoisomerases or microbial enzymes. Optimize ligand parameters with Gaussian 09 (DFT/B3LYP/6-31G**) .
- QSAR modeling: Correlate electronic descriptors (e.g., HOMO-LUMO gap) with observed antimicrobial IC50 values. Validate models using leave-one-out cross-validation .
Advanced: How can contradictory data on the compound’s antimicrobial efficacy across studies be resolved?
Methodological Answer:
Contradictions may arise from:
- Strain variability: Test against standardized microbial strains (e.g., ATCC) and report MIC values with CLSI guidelines.
- Experimental conditions: Control solvent (DMSO ≤1% v/v) and incubation time (24–48 hrs). Validate via checkerboard assays for synergy/antagonism with known antibiotics .
- Data normalization: Use internal controls (e.g., ciprofloxacin) and statistical tools (ANOVA with Tukey’s post hoc test) .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- FT-IR: Confirm the imine bond (C=N stretch at 1600–1650 cm⁻¹) and hydrazide NH (3200–3300 cm⁻¹) .
- 1H/13C NMR: Assign peaks for pyrazine (δ 8.5–9.0 ppm for aromatic H) and 3-phenoxyphenyl (δ 6.8–7.4 ppm). Use DEPT-135 for carbonyl carbon identification (δ 160–170 ppm) .
- Mass spectrometry: ESI-MS in positive mode detects [M+H]+ (expected m/z ~320). High-resolution MS confirms molecular formula (e.g., C18H14N4O2) .
Advanced: What strategies mitigate toxicity risks during in vivo studies of this compound?
Methodological Answer:
- Dose optimization: Conduct acute toxicity assays (OECD 423) to determine LD50. Start with 10–100 mg/kg in rodent models.
- Metabolic profiling: Use HPLC-MS to identify metabolites in liver microsomes. Monitor nephrotoxicity via serum creatinine/BUN levels .
- Formulation: Encapsulate in PEGylated liposomes to enhance bioavailability and reduce off-target effects .
Advanced: How does the compound’s electronic structure influence its reactivity in coordination chemistry?
Methodological Answer:
The pyrazine-carbohydrazide moiety acts as a tridentate ligand, coordinating via:
- Pyrazine N atoms (Lewis basic sites).
- Hydrazide NH and carbonyl O (for transition metals like Cu(II) or Zn(II)).
Characterize complexes via UV-Vis (d-d transitions) and cyclic voltammetry (redox peaks at −0.5 to +0.3 V vs. Ag/AgCl) .
Basic: What are the stability considerations for long-term storage of this compound?
Methodological Answer:
- Storage conditions: Keep under argon at −20°C in amber vials to prevent photodegradation.
- Stability assays: Monitor via HPLC every 6 months (retention time shift >5% indicates degradation). Use mobile phase: acetonitrile/water (70:30) with 0.1% TFA .
Advanced: How can the compound’s potential as a photosensitizer be evaluated for photodynamic therapy?
Methodological Answer:
- Singlet oxygen quantum yield (ΦΔ): Measure using 1,3-diphenylisobenzofuran (DPBF) as a probe under LED irradiation (λ = 450 nm). Compare ΦΔ to Rose Bengal (ΦΔ = 0.75) .
- Cellular uptake: Quantify via fluorescence microscopy (tag with FITC) in cancer cell lines (e.g., MCF-7) .
Advanced: What mechanistic insights explain the compound’s anti-inflammatory activity?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
